REACTION_CXSMILES
|
CO.C(O)(=O)C.[CH3:7][C:8]1[CH:17]=[C:16]2[C:11]([C:12](=[O:18])[NH:13][CH:14]=[N:15]2)=[CH:10][CH:9]=1.[Br:19]Br>>[Br:19][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:8]=1[CH3:7])[N:15]=[CH:14][NH:13][C:12]2=[O:18]
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Name
|
|
Quantity
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70 mL
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Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
14.56 g
|
Type
|
reactant
|
Smiles
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CC1=CC=C2C(NC=NC2=C1)=O
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Name
|
|
Quantity
|
9.3 mL
|
Type
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reactant
|
Smiles
|
BrBr
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 5 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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The reaction was stirred at room temperature for 3 h
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Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Volatiles were evaporated under reduced pressure
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Type
|
WASH
|
Details
|
the resulting crude residue washed with aqueous sodium thiosulfate
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Type
|
CUSTOM
|
Details
|
to remove excess bromine and HBr
|
Type
|
CUSTOM
|
Details
|
oven dried
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C2C(NC=NC2=CC1C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |